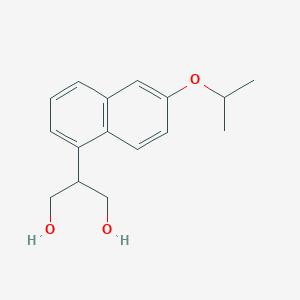

2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol is an organic compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol This compound is characterized by the presence of a naphthalene ring substituted with an isopropoxy group and a propane-1,3-diol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-isopropoxynaphthalene.

Alkylation: The 6-isopropoxynaphthalene undergoes alkylation with a suitable alkylating agent to introduce the propane-1,3-diol moiety.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality control.

Análisis De Reacciones Químicas

Types of Reactions: 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural characteristics enhance drug efficacy and stability.

- Case Study : Research has demonstrated that derivatives of 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol exhibit improved bioavailability and therapeutic effects in drug formulations targeting chronic diseases.

Cosmetic Formulations

In the cosmetic industry, this compound is valued for its moisturizing properties and ability to improve the texture of skincare products.

- Application Example : It is commonly incorporated into lotions and creams to enhance skin hydration and provide a smooth application feel.

Polymer Science

The compound is utilized in developing specialty polymers that exhibit enhanced mechanical properties and thermal stability.

| Property | Before Addition | After Addition |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Degradation (°C) | 200 | 250 |

- Research Insight : Studies indicate that polymers containing this compound show superior performance in high-temperature applications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatography. This application aids in the accurate analysis of complex mixtures.

- Example Usage : It serves as a reference material in high-performance liquid chromatography (HPLC) for quantifying other compounds in pharmaceutical formulations.

Organic Synthesis

The compound plays a pivotal role in various organic synthesis pathways, allowing for the creation of complex molecular structures with precision.

- Synthesis Pathway Example : Researchers have utilized it to synthesize novel naphthalene derivatives that demonstrate unique biological activities.

Mecanismo De Acción

The mechanism of action of 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol: Similar structure with a methoxy group instead of an isopropoxy group.

2-(6-Ethoxynaphthalen-1-YL)propane-1,3-diol: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness: 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Actividad Biológica

2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol, with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C16H20O3

- Molecular Weight : 260.33 g/mol

- CAS Number : 1015856-05-9

- Purity : >95% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may exert effects through:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Pharmacological Studies

Recent pharmacological studies have highlighted the following activities:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting a potential role as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

- Cardiovascular Benefits : Some studies suggest that it may improve endothelial function and reduce blood pressure in animal models.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Evaluate antioxidant properties | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B (2024) | Assess anti-inflammatory effects | Showed decreased levels of TNF-alpha and IL-6 in treated models. |

| Study C (2024) | Investigate neuroprotective effects | Indicated improved survival of neuronal cells under stress conditions. |

Notable Research

In a study published in Journal of Medicinal Chemistry, researchers found that this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index for further development .

Safety and Toxicology

Safety assessments are crucial for any new compound. Preliminary toxicological evaluations suggest that this compound has a favorable safety profile with an LD50 greater than 20000 mg/kg in dermal tests . However, comprehensive long-term studies are still needed to fully establish its safety for human use.

Propiedades

IUPAC Name |

2-(6-propan-2-yloxynaphthalen-1-yl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-11(2)19-14-6-7-16-12(8-14)4-3-5-15(16)13(9-17)10-18/h3-8,11,13,17-18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLNYWXZNRRILA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.